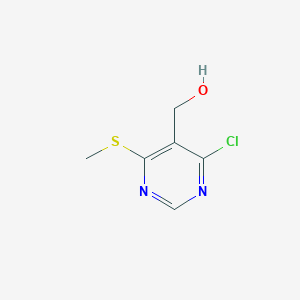
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H7ClN2OS. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methylthio group at the 6th position, and a hydroxymethyl group at the 5th position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-chloro-6-(methylthio)pyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: The major products include 4-chloro-6-(methylthio)pyrimidine-5-carbaldehyde and 4-chloro-6-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: The major product is 4-chloro-6-(methylthio)pyrimidine.
Substitution: The major products include 4-amino-6-(methylthio)pyrimidin-5-yl)methanol and 4-(methylthio)-6-(methylthio)pyrimidin-5-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
- **4-Chloro-6-(methylthio)pyrimidine
- **4-Amino-6-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is unique due to the specific arrangement of functional groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both chloro and methylthio groups enhances its reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H7ClN2OS |
|---|---|
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-4(2-10)5(7)8-3-9-6/h3,10H,2H2,1H3 |
InChI-Schlüssel |
IHYWAUFWHUPIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=NC=N1)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)


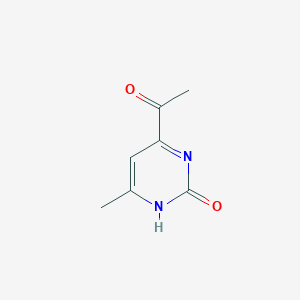
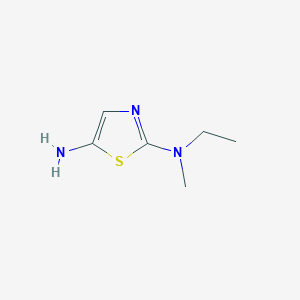

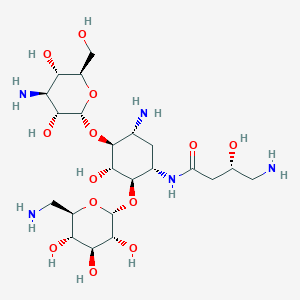
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

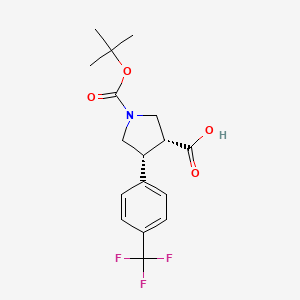

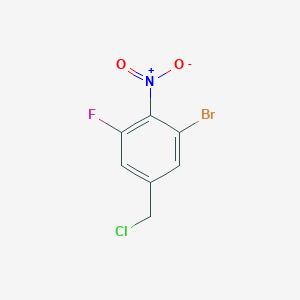
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
